molecular formula C5H3BrClFN2 B6602021 5-bromo-4-chloro-3-fluoropyridin-2-amine CAS No. 2092270-28-3

5-bromo-4-chloro-3-fluoropyridin-2-amine

Cat. No.: B6602021
CAS No.: 2092270-28-3
M. Wt: 225.44 g/mol
InChI Key: IXUAQKVNFSBWNW-UHFFFAOYSA-N
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Description

Sodium (oxolan-2-yl)methanesulfinate (CAS: 1860584-22-0) is an organosulfur compound with the molecular formula C₅H₉NaO₃S and a molecular weight of 172.18 g/mol . Structurally, it consists of a methanesulfinate group (–SO₂⁻Na⁺) attached to the 2-position of an oxolane (tetrahydrofuran) ring. This compound is primarily utilized as a sulfinate reagent in organic synthesis, particularly in radical-mediated reactions, nucleophilic additions, and cross-coupling protocols. Its cyclic ether moiety may enhance solubility in polar solvents compared to simpler alkylsulfinates, while the sulfinate group acts as a versatile nucleophile or radical precursor .

Properties

IUPAC Name

5-bromo-4-chloro-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClFN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUAQKVNFSBWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pyridine Precursors

Brominating AgentSolventTemperature (°C)Yield (%)
PBr₃Acetonitrile110–13092.8
NBSDCM25–4078.2
Br₂H₂SO₄0–1065.4

Electron-donating groups (e.g., -NH₂ at C2) direct bromination to the para position, while steric effects from adjacent halogens (Cl, F) necessitate prolonged reaction times.

Chlorination Techniques for C4 Functionalization

Radical Chlorination vs. Electrophilic Pathways

Chlorination at C4 proceeds via two primary mechanisms:

  • Radical-initiated chlorination using Cl₂ under UV irradiation (45–60°C), yielding 84–88% regioselectivity for 4-chloro isomers.

  • Electrophilic chlorination with SO₂Cl₂ in dichloroethane, achieving 91% conversion at 80°C but requiring strict moisture control.

Comparative studies show radical methods tolerate pre-existing bromine substituents better, minimizing displacement reactions.

Fluorination Approaches for C3 Position

Balz-Schiemann Reaction Adaptations

The C3 fluorine is introduced via diazotization followed by HF treatment. A modified Balz-Schiemann protocol achieves 86.8% yield through:

  • Diazonium salt formation at -78°C using NaNO₂/HF

  • Thermal decomposition at 30–70°C

Critical safety protocols include tetrafluoroethylene-lined reactors and post-reaction neutralization with ice-water mixtures.

Multi-Step Synthesis Optimization

Sequential Halogenation Pathways

A representative synthesis from 2-aminopyridine derivatives involves:

Step 1: Bromination
2-Amino-4-picoline → 5-bromo-2-amino-4-picoline (93% yield)
Step 2: Chlorination
SO₂Cl₂ in DCE, 80°C, 6h → 5-bromo-4-chloro-2-amino-picoline (87%)
Step 3: Fluorination
NaNO₂/HF, -78°C → 5-bromo-4-chloro-3-fluoro-2-amine (84.5%)

Total yield: 68.2% (theoretical maximum 72.5%)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents disclose automated systems combining:

  • Microchannel reactors for bromination (residence time 15–30 min)

  • Falling-film evaporators for HCl/HF removal

  • Crystallization units with acetonitrile/water antisolvent

This configuration achieves 89% purity with <2% residual solvents, meeting ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Scalability
Sequential EAS68.295.4Industrial
One-pot Halogenation54.788.2Pilot
Metal-catalyzed72.1*97.8Lab

*Using Pd/C for tandem coupling; limited by catalyst costs

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed reactions, with selectivity governed by halogen electronegativity and leaving-group ability.

Nucleophilic Substitution

  • Chlorine displacement : Under palladium catalysis (Pd₂dba₃/Xantphos), secondary amines or primary anilines selectively replace the bromine atom at position 5, yielding 5-amino derivatives (e.g., 2 ) in >90% yield .

  • Bromine displacement : In contrast, neat conditions (no catalyst) favor substitution at the chlorine atom (position 2), producing 2-amino derivatives (e.g., 3 ) with 70–85% yield .

Halogen Selectivity

PositionReactivity (Catalyzed)Reactivity (Neat)
5-BromoHigh (Pd-catalyzed)Low
2-ChloroLowHigh
3-FluoroMinimal (requires SNAr)Minimal

Fluorine at position 3 participates only under strong SNAr conditions (e.g., K₂CO₃/DMSO, 110°C), yielding 3-substituted products (e.g., 4 ) with 40–60% efficiency .

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-mediated cross-coupling, enabling access to biaryl and alkynyl derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Pd(OAc)₂, K₂CO₃, 110°C) produces 5-arylpyridines. Yields depend on steric and electronic effects of the boronic acid :

Boronic AcidProduct Yield (%)
Phenyl92
4-Methoxyphenyl85
2-Naphthyl78

Sonogashira Coupling

Using phenylacetylene (Pd/Cu, Et₃N), alkynylation at position 5 achieves 80–88% yield . Sequential coupling (Suzuki followed by Sonogashira) enables one-pot synthesis of disubstituted pyridines .

Diazotization and Chlorination

The amine group at position 2 facilitates diazotization, enabling Sandmeyer-type reactions:

  • Diazotization of 5-bromo-4-chloro-3-fluoropyridin-2-amine with NaNO₂/HCl (−5°C) forms a diazonium salt.

  • Treatment with CuCl replaces the amine with chlorine, yielding 2,4,5-trichloro-3-fluoropyridine in >50% total yield .

Key Conditions :

  • Temperature: −5°C to 5°C for diazotization.

  • CuCl as chlorinating agent.

Amide Formation

Acetylation (acetic anhydride, 25°C) of the amine group produces N-acetyl derivatives, preserving halogen substituents (95% yield) .

Oxidation/Reduction

  • Oxidation : MnO₂ selectively oxidizes the amine to a nitro group (position 2) under mild conditions (60°C, 12 hr).

  • Reduction : H₂/Pd-C reduces the nitro group back to amine without affecting halogens.

Mechanistic Insights

  • Electronic Effects : Bromine’s lower electronegativity (vs. Cl, F) enhances leaving-group ability under Pd catalysis .

  • Steric Effects : Neat conditions favor smaller nucleophiles at the less hindered chlorine site .

  • Solvent Influence : Polar aprotic solvents (DMSO, DMF) accelerate NAS by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-chloro-3-fluoropyridin-2-amine has been identified as a key intermediate in the synthesis of various bioactive compounds. Its derivatives are often explored for their potential therapeutic effects.

Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that modifications at the 2-position of the pyridine ring can enhance cytotoxicity against cancer cell lines, making it a promising candidate for further development into anticancer drugs .

Neurological Disorders

Compounds derived from 5-bromo-4-chloro-3-fluoropyridin-2-amine have been investigated for their effects on neurological disorders. The incorporation of this compound into larger molecular frameworks has led to the discovery of new agents that target specific receptors involved in neurodegenerative diseases .

Agrochemical Applications

The compound is also utilized in the agrochemical industry, where it serves as a precursor for herbicides and pesticides.

Herbicide Development

Research indicates that halogenated pyridines, including 5-bromo-4-chloro-3-fluoropyridin-2-amine, are effective in developing herbicides due to their ability to disrupt plant growth processes. The reactivity of the bromine and chlorine substituents allows for selective targeting of specific biochemical pathways in plants .

Organic Synthesis

5-Bromo-4-chloro-3-fluoropyridin-2-amine is a valuable reagent in organic synthesis due to its electrophilic nature.

Coupling Reactions

The compound has been successfully employed in coupling reactions, particularly with nucleophiles such as amines and alcohols, leading to the formation of complex molecules with potential biological activity. For example, its use in palladium-catalyzed reactions has yielded high conversions and minimal by-products .

Functionalization

The compound can undergo various functionalization reactions, including amination and halogenation, which allow for the introduction of diverse functional groups into the pyridine ring. This versatility enhances its utility in synthesizing tailored compounds for specific applications .

Case Study: Anticancer Compound Development

In one study, researchers synthesized a series of derivatives from 5-bromo-4-chloro-3-fluoropyridin-2-amine and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain modifications significantly increased potency compared to the parent compound, demonstrating its potential as a lead structure for drug development .

Case Study: Agrochemical Innovations

Another study focused on developing new herbicides based on 5-bromo-4-chloro-3-fluoropyridin-2-amine derivatives. The synthesized compounds were tested for their efficacy against common agricultural weeds, showing promising results that could lead to more environmentally friendly herbicide options .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-3-fluoropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the amine group allows the compound to form specific interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium sulfinates are a broad class of reagents with diverse applications. Below is a comparative analysis of sodium (oxolan-2-yl)methanesulfinate with key analogues:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Sodium (oxolan-2-yl)methanesulfinate C₅H₉NaO₃S 172.18 1860584-22-0 Oxolane ring + methanesulfinate group
Sodium para-toluenesulfinate C₇H₇NaO₂S 186.18 824-79-3 Aromatic ring (–C₆H₄–) + sulfinate
Sodium methanesulfinate CH₃NaO₂S 118.10 20273-56-5 Simple alkyl (–CH₃) + sulfinate
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate C₆H₁₁NaO₃S 186.21 1515478-46-2 Ethane linker + oxolane + sulfinate
Key Observations :
  • Electronic Effects: Aryl sulfinates (e.g., sodium para-toluenesulfinate) exhibit enhanced reactivity in electrophilic substitutions due to aromatic conjugation, whereas alkyl sulfinates like sodium methanesulfinate are less reactive .
  • Steric Effects : Bulky substituents on aryl sulfinates (e.g., ortho-tolyl) reduce reaction yields due to steric hindrance. For example, ortho-tolylsulfinate yields 64% in radical additions versus 87% for para-tolylsulfinate . The oxolane group in sodium (oxolan-2-yl)methanesulfinate may impose moderate steric hindrance, though less than ortho-substituted aryl systems.
  • Solubility : The oxolane ring likely improves solubility in polar solvents (e.g., DMSO, water) compared to hydrophobic aryl sulfinates, facilitating homogeneous reaction conditions .
Table 2: Reaction Performance in Radical Additions
Sulfinate Reagent Substrate Yield (%) Notes
Sodium para-toluenesulfinate 2-Aminobenzonitrile 87 Electron-donating –CH₃ enhances yield
Sodium ortho-toluenesulfinate 2-Aminobenzonitrile 64 Steric hindrance lowers yield
Sodium methanesulfinate 2-Aminobenzonitrile <5 Low reactivity of alkyl sulfinates
Sodium (oxolan-2-yl)methanesulfinate* Predicted intermediate reactivity

Biological Activity

5-Bromo-4-chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound with significant biological activity, primarily due to its unique structural features. This article delves into the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

5-Bromo-4-chloro-3-fluoropyridin-2-amine is characterized by:

  • Chemical Formula : C5_5H3_3BrClFN2_2
  • IUPAC Name : 5-bromo-4-chloro-3-fluoropyridin-2-amine
  • CAS Number : 2092270-28-3

The presence of bromine, chlorine, and fluorine atoms on the pyridine ring contributes to its distinct reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

The biological activity of 5-bromo-4-chloro-3-fluoropyridin-2-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's ability to form hydrogen bonds and engage in halogen bonding, which can modulate protein activity. This mechanism is crucial for its potential as an enzyme inhibitor or receptor ligand .

Antimicrobial Properties

Research indicates that compounds similar to 5-bromo-4-chloro-3-fluoropyridin-2-amine exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that halogenated pyridines can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

  • Antiproliferative Activity : In a study assessing the antiproliferative effects of related compounds on human liver cancer cell lines (HepG2), it was found that certain pyridine derivatives exhibited significant cytotoxicity, suggesting a potential for further exploration in cancer therapeutics .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The structure-based design showed promising results in developing potent inhibitors that could lead to new antimalarial drugs .

Synthesis Methods

The synthesis of 5-bromo-4-chloro-3-fluoropyridin-2-amine can be achieved through several methods:

  • Halogenation Reactions : Starting from 2-amino-pyridine derivatives, halogenation can be performed using reagents like N-bromosuccinimide (NBS) or thionyl chloride under controlled conditions. This method allows for the introduction of bromine and chlorine atoms onto the pyridine ring .
  • Coupling Reactions : The compound can also be synthesized via palladium-catalyzed coupling reactions, which are essential for creating complex organic molecules used in pharmaceuticals.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Bromo-4-fluoropyridin-2-amineLacks chlorine; only bromine and fluorineModerate antimicrobial activity
5-Bromo-3-chloropyridin-2-amineDifferent halogen arrangementVaries based on substitution pattern

The unique combination of halogens in 5-bromo-4-chloro-3-fluoropyridin-2-amine enhances its reactivity compared to similar compounds, potentially leading to improved biological activity.

Q & A

What are the recommended methods for synthesizing 5-bromo-4-chloro-3-fluoropyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
A common approach involves halogenation and amination of a pyridine precursor. For example, starting with a halogenated pyridine such as 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) , the amine group can be introduced via catalytic amination or nitro group reduction. Evidence from analogous pyrimidine synthesis (e.g., reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, followed by alkaline extraction and recrystallization) achieved 90% yield . Optimization includes:

  • Temperature control : Reactions at 273 K minimize side reactions .
  • Solvent selection : Ethyl acetate for extraction and acetonitrile for recrystallization improve purity .
  • Catalyst screening : Transition metals (e.g., Pd/C or CuI) may enhance regioselective amination.

How should researchers characterize the molecular structure and confirm the regiochemistry of substituents in 5-bromo-4-chloro-3-fluoropyridin-2-amine?

Basic Research Question
Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify amine protons (δ ~5-6 ppm) and aromatic protons.
    • ¹⁹F NMR : Confirms fluorine substitution patterns .
    • HRMS : Validates molecular weight (e.g., C₅H₄BrClFN₂: MW 238.36 g/mol).
  • X-ray crystallography : Resolves regiochemistry via bond lengths and angles. For example, planar pyrimidine rings with coplanar substituents (Br, Cl, N) were confirmed in a related compound .
  • Hydrogen bonding analysis : Intermolecular N–H···N bonds (as in ) stabilize crystal structures and validate amine positioning.

What strategies can mitigate competing side reactions during halogen-selective substitution in derivatives of 5-bromo-4-chloro-3-fluoropyridin-2-amine?

Advanced Research Question
Methodological Answer :

  • Reactivity hierarchy : Prioritize bromine (most reactive in cross-coupling) over chlorine and fluorine. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid ).
  • Protecting groups : Temporarily protect the amine with Boc or Fmoc to prevent undesired nucleophilic attacks.
  • Temperature/pH control : Low-temperature reactions (~0°C) and buffered solutions (pH 7-8) reduce halogen scrambling.

How can computational chemistry aid in predicting reactivity and regioselectivity for further functionalization of this compound?

Advanced Research Question
Methodological Answer :

  • DFT calculations : Model transition states to predict activation barriers for substitution reactions. For example, electrostatic potential maps can identify electron-deficient carbons prone to nucleophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery.
  • Reactivity descriptors : Use Fukui indices to identify sites for electrophilic/nucleophilic substitution.

What are the best practices for resolving contradictions in spectroscopic data when analyzing substituted pyridin-2-amine derivatives?

Advanced Research Question
Methodological Answer :

  • Cross-validation : Compare NMR data with X-ray structures (e.g., hydrogen-bonding networks in ).
  • Isotopic labeling : Use ¹⁵N-labeled amines to clarify ambiguous peaks in crowded spectra.
  • Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., amine group rotation).
  • Literature benchmarking : Contrast findings with structurally similar compounds (e.g., 5-bromo-6-fluoropyridin-2-amine ).

How to optimize cross-coupling reactions (e.g., Suzuki) using 5-bromo-4-chloro-3-fluoropyridin-2-amine as a substrate?

Advanced Research Question
Methodological Answer :

  • Catalyst selection : Pd(dba)₂ with SPhos ligand enhances coupling efficiency for aryl bromides .
  • Solvent/base systems : Use toluene/EtOH (3:1) with K₂CO₃ for mild conditions.
  • Competitive analysis : Monitor Cl/F retention via ¹⁹F NMR to ensure selectivity for Br substitution.

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